molecular formula C12H17NO4 B1610925 Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate CAS No. 71811-27-3

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

Cat. No.: B1610925
CAS No.: 71811-27-3
M. Wt: 239.27 g/mol
InChI Key: KHJJQBXHWBLXPU-KOLCDFICSA-N
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Description

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Applications

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate derivatives were synthesized and evaluated for their antimycobacterial activities. Compounds derived from (2S,3S)-Boc-phenylalanine epoxide, specifically those with a free amino group at C2 and the sulphonamide moiety, demonstrated significant antimycobacterial activity against M. tuberculosis. These findings underline the potential use of these compounds in antimycobacterial drug development (Moreth et al., 2014).

Enzyme Inhibition

The compound was also studied as an inhibitor of carboxypeptidase A (CPA). Different stereoisomers of the compound demonstrated varying levels of inhibitory activity on CPA, highlighting the compound's potential as a CPA inhibitor. The molecular modeling studies indicated potential interactions with active site components, reinforcing its potential in enzymatic regulation (Park & Kim, 2001).

Anti-Malarial Activity

Selected derivatives of this compound were studied for their anti-malarial properties. The compounds showed promising anti-malarial activity, with certain structural features, such as the OH group and benzyl group, playing a crucial role in generating this activity. This research presents these derivatives as potential candidates for anti-malarial drug development (Cunico et al., 2009).

Cholinesterase Inhibition

In a study focused on cholinesterase inhibition, a series of target benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were prepared and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Many compounds exhibited strong preferential inhibition of BChE, with some even surpassing the activity of clinically used inhibitors. These findings suggest the potential therapeutic applications of these compounds in conditions where cholinesterase inhibition is beneficial (Magar et al., 2021).

Catalytic Applications

The compound was also involved in catalytic processes, notably in the intramolecular exo-hydrofunctionalization of allenes. This process is significant in organic synthesis, opening pathways to various heterocyclic compounds. The study highlighted the compound's role in facilitating this reaction under catalytic conditions (Zhang et al., 2006).

Biochemical Analysis

Biochemical Properties

The biochemical properties of “z-Threoninol” are largely defined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been used to introduce a thiol group at any predetermined position of an oligonucleotide . This suggests that “z-Threoninol” can interact with various enzymes and proteins involved in the synthesis and modification of oligonucleotides .

Cellular Effects

It has been shown that oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups prepared using a building block derived from “z-Threoninol” can be used for the preparation of oligonucleotide conjugates and for the functionalization of gold nanoparticles . This suggests that “z-Threoninol” may influence cellular function by affecting the properties and behaviors of oligonucleotides within cells.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of “z-Threoninol” in animal models

Metabolic Pathways

Threonine, a related compound, is metabolized in several ways in many animals, including conversion to pyruvate via threonine dehydrogenase

Transport and Distribution

Given its role in the synthesis of oligonucleotides carrying thiol groups, it is possible that “z-Threoninol” may be transported and distributed in a manner similar to these oligonucleotides .

Subcellular Localization

Given its role in the synthesis of oligonucleotides carrying thiol groups, it is plausible that “z-Threoninol” may be localized in the same subcellular compartments as these oligonucleotides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate involves the protection of the hydroxyl groups on the starting material, followed by the reaction with benzyl chloroformate to form the desired product.", "Starting Materials": [ "2,3-butanediol", "benzyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protect the hydroxyl groups on 2,3-butanediol by reacting with benzyl chloroformate in the presence of triethylamine and dichloromethane.", "Purify the protected intermediate by column chromatography.", "React the protected intermediate with sodium bicarbonate in water to remove the benzyl group and form the desired product, Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate.", "Purify the product by recrystallization." ] }

CAS No.

71811-27-3

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate

InChI

InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11+/m1/s1

InChI Key

KHJJQBXHWBLXPU-KOLCDFICSA-N

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OCC1=CC=CC=C1)O

SMILES

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O

sequence

T

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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